molecular formula C17H21Cl2N3O3 B1665925 阿扎司琼 CAS No. 123040-16-4

阿扎司琼

货号 B1665925
CAS 编号: 123040-16-4
分子量: 386.3 g/mol
InChI 键: DBMKBKPJYAHLQP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Azasetron is an antiemetic which acts as a 5-HT3 receptor antagonist . It is used in the management of nausea and vomiting induced by cancer chemotherapy (such as cisplatin chemotherapy) . Azasetron hydrochloride is given in a usual dose of 10 mg once daily by mouth or intravenously .


Synthesis Analysis

Azasetron synthesis involves the reaction of intermediate III with 3-aminoquinuclidine dihydrochloride and TBTU in methylene chloride. The mixture is mixed to lower the temperature of the system to 0-10°C, and triethylamine is added dropwise . After 1.5 hours, the reaction is complete .


Molecular Structure Analysis

Azasetron has a molecular formula of C17H20ClN3O3 . Its average mass is 349.812 Da and its monoisotopic mass is 349.119324 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Azasetron are not fully detailed in the available sources .


Physical And Chemical Properties Analysis

Azasetron has a molecular weight of 349.82 and a chemical formula of C17H20ClN3O3 . It is a white to beige powder that is soluble in water at a concentration of 2 mg/mL .

科学研究应用

经皮给药系统

阿扎司琼已被制成经皮贴剂,以提供持续释放,用于治疗化疗引起的恶心和呕吐(CINV)。该贴剂利用粘合剂和渗透促进剂,促进药物穿透皮肤。 巴马小型猪的体内研究表明了令人鼓舞的结果,表明这些贴剂可以提供一种方便有效的管理CINV的方法 .

CINV的联合治疗

阿扎司琼与其他药物(如地塞米松)联合使用,以增强抗CINV的治疗效果。 研究表明,阿扎司琼盐酸盐和地塞米松钠磷酸盐的混合物在较长时间内保持稳定,这对于确保化疗期间患者的持续护理至关重要 .

药代动力学研究

阿扎司琼的药代动力学特征对于优化其剂量和给药方案至关重要。 涉及体外和体内相关性(IVIVC)研究的研究有助于预测阿扎司琼经皮贴剂的性能,从而加快其开发速度并确保患者的有效剂量 .

稳定性分析

阿扎司琼的稳定性研究对于确定药物保持其有效性的条件至关重要。 例如,阿扎司琼盐酸盐在避光条件下,在不同温度下放置24小时均保持稳定,这对于药物的储存和处理至关重要 .

止吐输液

阿扎司琼与其他止吐药一起用于输液溶液中,用于管理CINV。 分析方法(如高效液相色谱 (HPLC))的开发和验证对于这些药物的同时定量至关重要,以确保输液溶液的质量和安全性 .

药物制剂研究

阿扎司琼制剂的研究旨在提高其递送和疗效。 这包括探索经皮系统的不同粘合剂和增强剂,以及研究药物在各种输液治疗溶液混合物中的行为 .

体内

In vivo studies of Azasetron have demonstrated its efficacy in the treatment of various types of cancer. Azasetron has been used successfully to treat acute myeloid leukemia, non-Hodgkin’s lymphoma, and solid tumors such as breast and ovarian cancer. In addition, Azasetron has been studied for its potential use in the treatment of metastatic melanoma, colon cancer, and prostate cancer.

体外

In vitro studies of Azasetron have demonstrated its potential for use in the treatment of neurological disorders, inflammation, and infectious diseases. Azasetron has been studied for its potential to inhibit the growth of HIV-1, herpes simplex virus, and influenza virus. In addition, Azasetron has been studied for its ability to reduce inflammation in models of rheumatoid arthritis and multiple sclerosis.

生物活性

Azasetron has been studied extensively for its biological activity. In vitro studies have demonstrated its ability to inhibit the growth of a variety of viruses, including HIV-1, herpes simplex virus, and influenza virus. In addition, Azasetron has been studied for its ability to reduce inflammation in models of rheumatoid arthritis and multiple sclerosis.
Biochemical and Physiological Effects
Azasetron has been studied extensively for its biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of a variety of viruses, including HIV-1, herpes simplex virus, and influenza virus. In addition, Azasetron has been studied for its ability to reduce inflammation in models of rheumatoid arthritis and multiple sclerosis.

实验室实验的优点和局限性

Azasetron is a highly potent, selective inhibitor of DNA synthesis. Its mechanism of action is well understood and its pharmacodynamic properties have been studied extensively. Azasetron is rapidly absorbed and has a long half-life, allowing for extended periods of therapeutic effect. However, Azasetron is also highly toxic, and its use in laboratory experiments must be carefully monitored.

未来方向

The potential applications of Azasetron are vast and its mechanism of action is well understood. In the future, Azasetron may be used to treat a variety of cancers, neurological disorders, inflammation, and infectious diseases. Additionally, Azasetron may be studied for its potential to inhibit the growth of other viruses, such as hepatitis C and Zika virus. Furthermore, Azasetron may be studied for its potential to reduce inflammation in other diseases, such as asthma and inflammatory bowel disease. Finally, Azasetron may be studied for its potential to inhibit the growth of bacteria, such as methicillin-resistant Staphylococcus aureus.

安全和危害

Azasetron should be handled with care to avoid dust formation. It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes . In case of accidental release, personnel should be evacuated to safe areas .

生化分析

Biochemical Properties

Azasetron interacts with the 5-HT3 receptor, a type of serotonin receptor. It acts as an antagonist, blocking the action of serotonin, a neurotransmitter that can induce feelings of nausea and trigger vomiting reflexes . The nature of this interaction is inhibitory, with Azasetron preventing the normal function of the 5-HT3 receptor .

Cellular Effects

Azasetron has a significant impact on various types of cells, particularly those involved in the vomiting reflex. By blocking the 5-HT3 receptors, Azasetron can prevent the transmission of signals that induce nausea and vomiting . This can influence cell signaling pathways, potentially affecting gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Azasetron involves its binding to the 5-HT3 receptor. This binding inhibits the action of the receptor, preventing it from responding to serotonin . This can lead to changes in gene expression and cellular function, as the normal signaling pathways involving the 5-HT3 receptor are disrupted .

Metabolic Pathways

As a 5-HT3 receptor antagonist, it is likely that Azasetron interacts with the metabolic pathways involving serotonin .

Transport and Distribution

Given its role as a 5-HT3 receptor antagonist, it is likely that it is transported to areas of the body where these receptors are present .

Subcellular Localization

The subcellular localization of Azasetron is likely to be associated with the 5-HT3 receptors to which it binds. These receptors are typically located on the cell surface, suggesting that Azasetron would also be located in these areas .

属性

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3.ClH/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21;/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMKBKPJYAHLQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00924358
Record name N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00924358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

123040-16-4
Record name Y 25130
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123040-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azasetron hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123040164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00924358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1-Azabicyclo[2.2.2]oct-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZASETRON HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BSS7XL60S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 3.0 g of 3-aminoquinuclidine and 3.0 g of N-methylmorpholine in 60 ml of chloroform is added 6.2 g of 6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid chloride under cooling and stirring followed by stirring for 2 hours. The resultant solution is washed with water, aqueous sodium hydrogen carbonate and then water, and dried over magnesium sulfate. After the solvent is distilled off under reduced pressure, the residue is recrystallized from ethanol-isopropyl ether and treated with ethanolic hydrochloric acid to give 6-chloro-3,4-dihydro-4-methyl-3-oxo-N-(3-quinuclidinyl)-2H-1,4-benzoxazine-8-carboxamide hydrochloride, melting at 281° C. with decomposition.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azasetron
Reactant of Route 2
Reactant of Route 2
Azasetron
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Azasetron
Reactant of Route 4
Azasetron
Reactant of Route 5
Reactant of Route 5
Azasetron
Reactant of Route 6
Reactant of Route 6
Azasetron

Q & A

Q1: What is the primary mechanism of action of Azasetron?

A1: Azasetron is a potent and selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor. [, ] This means it binds to this receptor and blocks the action of serotonin, a neurotransmitter, from exerting its effects. []

Q2: How does Azasetron's antagonism of 5-HT3 receptors lead to its antiemetic effects?

A2: 5-HT3 receptors are found in both the central and peripheral nervous systems, including areas involved in the vomiting reflex. By blocking 5-HT3 receptors in these areas, Azasetron prevents serotonin from activating the vomiting reflex, thus reducing nausea and vomiting. [, , ]

Q3: Does Azasetron exhibit any activity on other receptors besides 5-HT3 receptors?

A3: While Azasetron demonstrates high selectivity for 5-HT3 receptors, research suggests it may also interact with other receptors involved in emesis, such as dopamine receptors, but to a much lesser extent. [, , ] Further research is needed to fully elucidate these interactions.

Q4: What is the molecular formula and weight of Azasetron Hydrochloride?

A4: The molecular formula of Azasetron Hydrochloride is C16H19ClN4O3 • HCl, and its molecular weight is 391.28 g/mol. []

Q5: How is Azasetron absorbed and distributed within the body?

A5: Azasetron is well-absorbed following oral administration, primarily from the small intestine. [] It is rapidly distributed to various tissues, with higher concentrations found in the gastrointestinal tract, liver, and kidneys. [] Interestingly, Azasetron exhibits non-linear pharmacokinetics, possibly due to saturable metabolic processes in the liver. []

Q6: What is the primary route of elimination for Azasetron?

A6: Azasetron is primarily eliminated through metabolism and excretion. [, ] A significant portion of the administered dose is excreted unchanged in urine, along with its metabolites. [, ]

Q7: Are there any differences in Azasetron's pharmacokinetics between men and women?

A7: Research suggests there may be sex-related differences in the metabolism of Azasetron in rats. Studies using rat liver microsomes revealed differences in the intrinsic clearance rates of Azasetron N-demethylation between male and female rats, indicating potential sex-specific metabolic pathways. []

Q8: Does the route of administration influence Azasetron's absorption?

A8: Yes, studies in rabbits demonstrated that rectal administration of Azasetron, formulated as a suppository, resulted in faster and greater absorption compared to oral administration. [] This suggests that rectal administration could be a viable alternative, especially in cases where oral administration is challenging.

Q9: What types of in vitro and in vivo studies have been conducted to evaluate Azasetron's efficacy?

A9: Azasetron's efficacy has been extensively studied in both in vitro and in vivo settings. In vitro studies have utilized cell lines, such as the human adenocarcinoma Caco-2 cells, to investigate the drug's interaction with intestinal transporters. [] These studies provided valuable insights into the absorption and efflux mechanisms of Azasetron. In vivo studies, primarily conducted on rats, have investigated the drug's absorption, distribution, metabolism, and excretion profiles. [] Additionally, clinical trials have been conducted to assess Azasetron's efficacy in preventing nausea and vomiting in patients undergoing chemotherapy and other medical procedures. [, , , , , , , , , , , , , , , , ]

Q10: Has Azasetron demonstrated efficacy in preventing chemotherapy-induced nausea and vomiting (CINV) in clinical trials?

A10: Yes, numerous clinical trials have shown that Azasetron is effective in preventing both acute and delayed CINV. [, , , , ] Studies have compared its efficacy to other 5-HT3 receptor antagonists, such as Ondansetron and Granisetron, with varying results. Some studies suggest Azasetron may be more effective in controlling delayed nausea compared to other agents. [, , ]

Q11: Beyond chemotherapy, has Azasetron been investigated for its potential in managing other conditions?

A11: While primarily used for CINV, preliminary research suggests that Azasetron may also be useful in managing postoperative nausea and vomiting (PONV). [, , , , , , , , , ] Studies have shown it to be effective in reducing PONV when administered before or after surgery. Additionally, its potential role in addressing conditions like irritable bowel syndrome, where stress-induced alterations in colonic transit are implicated, is being explored. []

Q12: Are there any specific drug delivery strategies being explored to enhance Azasetron's efficacy or reduce side effects?

A12: While traditional oral and intravenous administration routes are common for Azasetron, research has explored alternative drug delivery methods. One such method involves formulating Azasetron into a transdermal patch. [] This approach aims to provide a more controlled and sustained drug release, potentially improving patient compliance and reducing the frequency of administration.

Q13: What analytical techniques are commonly employed to quantify Azasetron in biological samples?

A13: Several analytical techniques have been developed and validated for the quantification of Azasetron in biological matrices, with High-Performance Liquid Chromatography (HPLC) coupled with various detection methods being widely utilized. One such method involves a column-switching HPLC technique, offering a simple and efficient approach for Azasetron determination in rat plasma. [] Other studies have employed HPLC coupled with tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity. []

Q14: Does Azasetron interact with any drug transporters or metabolizing enzymes?

A14: Research suggests that Azasetron interacts with drug transporters, specifically P-glycoprotein (P-gp). [] P-gp is an efflux transporter found in the intestines and other organs, and it plays a crucial role in limiting drug absorption and distribution. The interaction of Azasetron with P-gp can influence its pharmacokinetic profile.

Q15: What is the typical formulation of commercially available Azasetron products?

A15: Azasetron is commonly available as Azasetron Hydrochloride for injection or oral administration. [, , , ] The specific formulation can vary depending on the manufacturer and intended use.

Q16: Are there any specific stability concerns associated with Azasetron formulations?

A16: While specific stability data may vary based on the formulation and storage conditions, research suggests that Azasetron Hydrochloride solutions for injection are generally stable under recommended storage conditions. []

Q17: Are there any other medications that work similarly to Azasetron in preventing nausea and vomiting?

A17: Yes, several other 5-HT3 receptor antagonists are available, including Ondansetron, Granisetron, Palonosetron, and Ramosetron. [, , , , , ] These medications share a similar mechanism of action with Azasetron and are also used to prevent CINV and PONV. The choice of medication often depends on individual patient factors, the emetogenic potential of the chemotherapy regimen, and clinician preference.

Q18: What are some key resources and tools used in Azasetron research?

A18: Azasetron research leverages a wide array of resources and techniques commonly employed in drug discovery and development. These include:

  • In vitro models: Cell lines like Caco-2 cells are utilized to study drug transport and metabolism. []
  • In vivo models: Rodent models are often used to investigate pharmacokinetic parameters and efficacy in preclinical settings. []
  • Analytical techniques: HPLC and LC-MS/MS are essential for quantifying Azasetron concentrations in biological samples. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。